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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B1153609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps in the total

synthesis of the indole alkaloid (-)-Rauvomine B, as reported by Aquilina, J. M., et al. The

synthesis is notable for its strategic use of a palladium-catalyzed stereospecific allylic

amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a crucial

strain-promoted intramolecular cyclopropanation.[1][2][3][4][5] This document offers detailed

experimental protocols for these key transformations, quantitative data summaries, and visual

diagrams of the synthetic pathway.

Key Strategic Reactions
The successful total synthesis of (-)-Rauvomine B hinges on four key transformations that

construct the complex hexacyclic architecture of the natural product. The overall synthesis

proceeds in 11 steps with a total yield of 2.4% from commercially available materials.

Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a crucial C-N

bond with high stereocontrol, setting the stage for subsequent cyclizations.

Cis-Selective Pictet-Spengler Reaction: A key cyclization that forms the tetracyclic core of

the molecule with the desired cis-diastereoselectivity.

Ring-Closing Metathesis (RCM): This powerful reaction is employed to construct a key six-

membered ring within the indole alkaloid framework.
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Intramolecular Cyclopropanation: The final key step involves a rhodium-catalyzed

intramolecular cyclopropanation of an N-sulfonyl triazole to form the unique cyclopropane

ring of Rauvomine B.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (-)-Rauvomine

B.

Step Reactant(s) Product Yield (%)

Palladium-Catalyzed

Stereospecific Allylic

Amination

Allylic acetate, L-

tryptophan methyl

ester

N-allylated tryptophan

methyl ester
85

Cis-Selective Pictet-

Spengler Reaction

N-allylated tryptophan

methyl ester,

Aldehyde

Tetracyclic β-carboline 75 (cis)

Ring-Closing

Metathesis
Diene precursor Hexacyclic alkene 92

Intramolecular

Cyclopropanation

N-sulfonyl triazole

precursor

N-sulfonylated

Rauvomine B

derivative

60

Deprotection

N-sulfonylated

Rauvomine B

derivative

(-)-Rauvomine B 91

Experimental Protocols
Palladium-Catalyzed Stereospecific Allylic Amination
Objective: To synthesize the N-allylated tryptophan methyl ester via a stereospecific palladium-

catalyzed reaction.

Materials:

Allylic acetate (1.0 equiv)
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L-tryptophan methyl ester (1.2 equiv)

Pd(PPh₃)₄ (0.05 equiv)

K₂CO₃ (2.0 equiv)

Tetrahydrofuran (THF), anhydrous

Procedure:

To a solution of L-tryptophan methyl ester and K₂CO₃ in anhydrous THF, add the allylic

acetate.

Purge the mixture with argon for 15 minutes.

Add Pd(PPh₃)₄ to the reaction mixture.

Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes

gradient) to afford the desired N-allylated tryptophan methyl ester.

Cis-Selective Pictet-Spengler Reaction
Objective: To construct the tetracyclic β-carboline core with cis-selectivity.

Materials:

N-allylated tryptophan methyl ester (1.0 equiv)

Aldehyde (1.1 equiv)

Trifluoroacetic acid (TFA) (1.0 equiv)
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Dichloromethane (DCM), anhydrous

Molecular sieves (4 Å)

Procedure:

To a solution of the N-allylated tryptophan methyl ester and aldehyde in anhydrous DCM,

add activated 4 Å molecular sieves.

Cool the mixture to -78 °C under an argon atmosphere.

Slowly add trifluoroacetic acid to the reaction mixture.

Stir the reaction at -78 °C for 24 hours.

Monitor the reaction for the formation of the cis-diastereomer by LC-MS.

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

Allow the mixture to warm to room temperature and separate the layers.

Extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes

gradient) to yield the tetracyclic β-carboline.

Ring-Closing Metathesis
Objective: To form the hexacyclic alkene precursor via RCM.

Materials:

Diene precursor (1.0 equiv)

Grubbs' second-generation catalyst (0.05 equiv)
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Dichloromethane (DCM), anhydrous

Procedure:

Dissolve the diene precursor in anhydrous DCM.

Purge the solution with argon for 20 minutes.

Add Grubbs' second-generation catalyst to the solution.

Heat the reaction mixture to reflux (40 °C) under an argon atmosphere for 4 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to

obtain the hexacyclic alkene.

Intramolecular Cyclopropanation
Objective: To construct the characteristic cyclopropane ring of Rauvomine B.

Materials:

N-sulfonyl triazole precursor (1.0 equiv)

Rh₂(esp)₂ (0.02 equiv)

1,2-Dichloroethane (DCE), anhydrous

Procedure:

To a solution of the N-sulfonyl triazole precursor in anhydrous DCE, add Rh₂(esp)₂.

Heat the reaction mixture to 80 °C under an argon atmosphere.
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Stir the reaction for 2 hours, monitoring for the consumption of the starting material by LC-

MS.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes

gradient) to yield the N-sulfonylated Rauvomine B derivative.

Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the overall synthetic strategy and the logical workflow for the

synthesis of (-)-Rauvomine B.
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Further
Elaboration

Multi-step Diene PrecursorSequence Hexacyclic AlkeneGrubbs' II Triazole Formation

[3+2]
Cycloaddition N-Sulfonyl Triazole
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Sulfonylation N-Sulfonylated
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Start

Step 1: Allylic Amination

Reactants + Pd Catalyst Stir at 60 °C, 12h

Purification 1
(Column Chromatography)

Step 2: Pictet-Spengler

Intermediate + Aldehyde + TFA Stir at -78 °C, 24h

Purification 2
(Column Chromatography)

Step 3: RCM

Diene + Grubbs' II Reflux, 4h

Purification 3
(Column Chromatography)

Step 4: Cyclopropanation

Triazole + Rh Catalyst Stir at 80 °C, 2h

Purification 4
(Column Chromatography)

Final Step: Deprotection

Intermediate + Acid Stir at RT

(-)-Rauvomine B

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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